Dopan

Vue d'ensemble

Description

Dopan is a term used to describe a substance added in small amounts to a material to alter its physical properties, such as electrical or optical properties. It is commonly used in the field of semiconductor technology to modify the electrical conductivity of materials like silicon and germanium . By incorporating dopant atoms into the crystal lattice of these materials, their electrical properties can be precisely controlled, making them essential for the production of electronic devices.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of doped materials involves several methods, including solid-state reaction, sol-gel methods, and co-precipitation techniques . For example, in the solid-state reaction method, the dopant and the host material are mixed and heated to high temperatures to facilitate the incorporation of the dopant atoms into the crystal lattice. The sol-gel method involves the formation of a gel from a solution containing the dopant and the host material, followed by drying and calcination to achieve the desired doped material.

Industrial Production Methods: In industrial settings, doping is often achieved through ion implantation or diffusion processes. Ion implantation involves bombarding the host material with ions of the dopant element, which are then embedded into the crystal lattice. Diffusion processes involve heating the host material in the presence of the dopant, allowing the dopant atoms to diffuse into the material and occupy specific lattice sites .

Analyse Des Réactions Chimiques

Types of Reactions: Dopan can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the nature of the dopant and the host material.

Common Reagents and Conditions: Common reagents used in doping processes include metal salts, oxides, and halides. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the proper incorporation of the dopant atoms .

Major Products: The major products formed from doping reactions are doped semiconductors with enhanced electrical, optical, or magnetic properties. For example, doping zinc oxide with transition metals like chromium, manganese, or iron can result in materials with unique magnetic properties .

Applications De Recherche Scientifique

Neurotransmission and Behavioral Studies

Dopamine plays a pivotal role in neurotransmission, particularly in regulating reward-seeking behavior and motor control. Recent research has shown that dopamine's role extends beyond mere movement initiation to include cognitive functions such as learning and memory.

Case Study: Dopamine's Role in Insulin Secretion

A study conducted by researchers at the Tokyo Institute of Technology revealed that dopamine negatively regulates insulin secretion through a receptor complex involving D1 and D2 receptors. This finding has significant implications for diabetes treatment, as understanding this mechanism could lead to new therapeutic targets for managing insulin levels in diabetic patients .

| Study Aspect | Findings |

|---|---|

| Research Focus | Dopamine's regulation of insulin secretion |

| Methodology | Total internal reflection fluorescence microscopy |

| Key Discovery | D1-D2 receptor heteromers modulate insulin release |

| Implications | Potential new targets for antidiabetic medications |

Structural Modifications and Material Science

Dopamine is also utilized in materials science, particularly in the development of polydopamine coatings. These coatings are known for their adhesive properties and biocompatibility, making them suitable for various applications, including drug delivery systems and biosensors.

Case Study: Polydopamine Coatings

Research has focused on modifying dopamine structures to enhance the properties of polydopamine coatings. A review highlighted how structural modifications can improve the functional characteristics of these coatings, leading to advancements in biomedical applications .

| Modification Type | Effect on Coating Properties |

|---|---|

| Chemical Structure | Enhanced adhesion and stability |

| Functionalization | Improved biocompatibility and drug loading capacity |

| Applications | Drug delivery systems, biosensors |

Pharmacological Applications

Dopamine's pharmacological relevance is underscored by its involvement in various therapeutic contexts, particularly in treating neurological disorders like Parkinson's disease.

Case Study: Levodopa Treatment

Levodopa (L-Dopa), a precursor to dopamine, is widely used to treat Parkinson's disease. Recent findings indicate that while L-Dopa effectively alleviates motor symptoms by replenishing dopamine levels, it does not significantly improve cognitive deficits associated with the disease . This distinction is crucial for developing comprehensive treatment strategies.

| Treatment Aspect | Observations |

|---|---|

| Drug Used | Levodopa (L-Dopa) |

| Primary Effect | Improvement in motor symptoms |

| Cognitive Impact | Limited effect on cognitive function |

| Future Directions | Need for therapies addressing both motor and cognitive symptoms |

Computational Studies on Dopamine Doping

Recent computational studies have explored the effects of doping dopamine with halogens to modify its electronic properties. Such studies are essential for understanding how alterations at the molecular level can influence dopamine's functionality.

Case Study: Halogen Doping of Dopamine

A study utilized theoretical methods to analyze how doping dopamine with halogens (fluorine, chlorine, bromine) affects its electronic properties. The research found significant changes in band gap energy and spectroscopic parameters, indicating potential applications in optoelectronic devices .

| Doping Element | Band Gap Change (eV) | Spectroscopic Parameters |

|---|---|---|

| Fluorine | Increased | Changes in nuclear magnetic resonance |

| Chlorine | Moderate increase | Altered Fourier transform infrared spectra |

| Bromine | Decreased | Variations in vibrational modes |

Mécanisme D'action

The mechanism by which dopan exerts its effects involves the incorporation of dopant atoms into the crystal lattice of the host material. This incorporation creates defect sites and alters the electronic structure of the material, leading to changes in its electrical, optical, and mechanical properties. The specific molecular targets and pathways involved depend on the nature of the dopant and the host material .

Comparaison Avec Des Composés Similaires

Dopan can be compared with other similar compounds, such as:

Phosphorus-doped silicon: Used in n-type semiconductors to increase electron concentration.

Boron-doped silicon: Used in p-type semiconductors to create positively charged holes.

Chromium-doped aluminum oxide: Used in ruby lasers to produce red light.

The uniqueness of this compound lies in its ability to tailor the properties of the host material for specific applications, making it a versatile and valuable tool in various fields of research and industry .

Activité Biologique

Dopan, a compound associated with dopamine and its derivatives, has garnered attention in recent research due to its biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and implications in clinical settings, particularly concerning dopamine-related disorders.

1. Synthesis and Characterization of this compound Derivatives

Recent studies have synthesized various derivatives of dopamine, including Schiff bases that incorporate different substituents. These compounds have been characterized using techniques such as elemental analysis, -NMR, -NMR, and FT-IR spectroscopy. The synthesized compounds were evaluated for their biological activities, particularly their antimicrobial properties.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| 2-Hydroxyacetophenonedopamine | 0.078 μg/ml | Staphylococcus aureus |

| 5-Nitro-2-hydroxyacetophenonedopamine | 0.156 μg/ml | Escherichia coli |

| 5-Fluoro-2-hydroxyacetophenonedopamine | 0.312 μg/ml | Klebsiella pneumoniae |

| 5-Chloro-2-hydroxyacetophenonedopamine | 0.625 μg/ml | Bacillus subtilis |

This table summarizes the antimicrobial activity of various synthesized dopamine derivatives against different bacterial strains. The results indicate that many of these compounds exhibit significant antibacterial properties, often outperforming standard reference drugs such as sulfisoxazole and fluconazole .

2. Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between synthesized compounds and target proteins associated with bacterial infections and viral pathogens like SARS-CoV-2. Notably, the derivative 5NO2-afdop demonstrated strong binding affinity with both Staphylococcus aureus protein (PDB ID: 4FGD) and SARS-CoV-2 major protease (PDB ID: 5R80), suggesting its potential as a therapeutic agent against these pathogens .

3. Clinical Implications in Dopamine Dysregulation

This compound's relevance extends beyond antimicrobial activity to its implications in treating dopamine dysregulation syndrome (DDS), particularly in patients with Parkinson's disease (PD). A case study highlighted the adjustment of treatment regimens for a patient suffering from DDS, emphasizing the importance of managing dopamine levels effectively to improve clinical outcomes .

Case Study Summary: Treatment Adjustments in DDS

- Patient Profile: A patient with Parkinson's disease exhibiting symptoms of dopamine dysregulation.

- Treatment Adjustments: Gradual withdrawal from Trastal and reduction of Madopar dosage while introducing Comtan and clozapine.

- Outcome: Significant improvement in clinical symptoms without adverse effects.

This case illustrates how careful management of dopamine-related medications can enhance patient quality of life by minimizing side effects associated with long-term dopaminergic therapy .

4. Broader Biological Activities

Beyond antimicrobial effects, dopamine derivatives like this compound have been studied for their roles in various biological processes:

- Neurotransmission: this compound is crucial for regulating motor functions and cognitive behaviors through its action on dopaminergic pathways.

- Therapeutic Potential: Research indicates that derivatives can be developed into drugs targeting neurodegenerative diseases by modulating dopamine levels effectively .

Propriétés

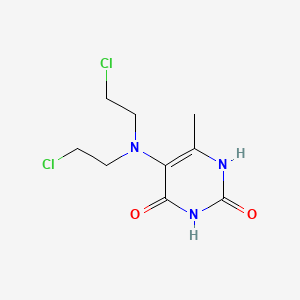

IUPAC Name |

5-[bis(2-chloroethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl2N3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h2-5H2,1H3,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTHIDMOBRXVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199958 | |

| Record name | Dopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-09-2 | |

| Record name | 5-[Bis(2-chloroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LY7UH1WUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in increasing the grain size of UO2 pellets used in nuclear fuel?

A1: Increasing the grain size of UO2 pellets is a key strategy for enhancing fuel performance in Pressurized Water Reactors (PWRs). Larger grains lead to a decrease in the release of fission gas products, which can negatively impact fuel performance and reactor efficiency. [, ] This is because larger grains increase the mean free path for gas diffusion, making it harder for fission gases to escape. [, ] This enhanced gas retention translates to a higher burn-up rate, extending the lifespan of the fuel and improving reactor efficiency. [, ]

Q2: How does the addition of Chromium Oxide (Cr2O3) affect UO2 pellets?

A2: Chromium Oxide (Cr2O3) acts as a sintering aid in UO2 pellets. Research shows that adding Cr2O3 can increase both the density and grain size of sintered UO2 pellets. [, , , , ] A higher density pellet is desirable for improved thermal conductivity and mechanical integrity. [, , ]

Q3: Are there other dopants used to modify the characteristics of UO2 pellets?

A3: Yes, besides Cr2O3, Magnesium Oxide (MgO), Vanadium Oxide (V2O5), Titanium Dioxide (TiO2), and Niobium Oxide (Nb2O5) have been investigated as potential dopants for modifying the microstructure and properties of UO2 pellets. [, , ] These dopants can influence grain growth, density, and fission gas release characteristics.

Q4: What is a burnable absorber layer, and how is it related to UO2 pellets?

A4: A burnable absorber layer is a crucial component in nuclear fuel design, particularly for PWRs. It helps to control reactivity early in the fuel cycle. Zirconium Diboride (ZrB2) has shown promise as a material for creating a burnable absorber layer on the surface of UO2 pellets. [, ]

Q5: How is a ZrB2 layer applied to the surface of UO2 pellets?

A5: A common method for applying a ZrB2 layer to the surface of UO2 pellets is RF sputtering. [, ] This technique allows for precise control of the layer thickness and uniformity, ensuring the desired performance of the burnable absorber.

Q6: How does doping affect the properties of Zinc Oxide (ZnO)?

A6: Doping ZnO with various elements can significantly alter its properties. For instance, doping ZnO nanoparticles with Iron (Fe) using coprecipitation can induce magnetic properties. [] This has significant implications for applications in spintronics and magnetic data storage.

Q7: How can Vanadium (V) enhance the photocatalytic activity of TiO2?

A7: Vanadium(V) doping can shift the light absorption spectrum of TiO2 from the UV region to the visible light region, enhancing its photocatalytic activity. [, ] This shift occurs due to a reduction in the band gap energy of TiO2 upon Vanadium doping. []

Q8: What is the significance of the Morphotropic Phase Boundary (MPB) in piezoelectric materials?

A8: The Morphotropic Phase Boundary (MPB) is a region in the phase diagram of certain piezoelectric materials where a small change in composition leads to a significant change in crystal structure. [] This structural change often results in enhanced piezoelectric properties, making the MPB composition highly desirable for applications in sensors and actuators. []

Q9: How does doping affect the critical temperature of Bismuth Strontium Calcium Copper Oxide (BSCCO) superconductors?

A9: Doping can influence the critical temperature (Tc) of BSCCO superconductors. For example, Lead (Pb) doping has been shown to lower the Tc of BSCCO. [] Understanding the effect of dopants on Tc is crucial for optimizing the performance of high-temperature superconductors in various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.